4-(Benzylamino)-3-nitrobenzaldehyde is an organic compound characterized by the presence of a benzylamino group and a nitro group attached to a benzaldehyde core. Its molecular formula is and it has a molecular weight of 256.26 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science, serving as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
4-(Benzylamino)-3-nitrobenzaldehyde falls under the category of organic compounds, specifically as an aromatic aldehyde due to its aldehyde functional group, with additional classifications as an amine and a nitro compound due to its substituent groups.
The synthesis of 4-(Benzylamino)-3-nitrobenzaldehyde typically involves two main steps:
The molecular structure of 4-(Benzylamino)-3-nitrobenzaldehyde features a benzene ring with three substituents: a nitro group at the 3-position, a benzylamino group at the 4-position, and an aldehyde group at the 1-position. The structural representation can be summarized as follows:
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
XSJIEAIEQXHIQA-UHFFFAOYSA-N
InChI=1S/C14H12N2O3/c17-10-12-6-7-13(14(8-12)16(18)19)15-9-11-4-2-1-3-5-11/h1-8,10,15H,9H2
.4-(Benzylamino)-3-nitrobenzaldehyde can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-(Benzylamino)-3-nitrobenzaldehyde varies based on its application:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Solubility | Soluble in organic solvents |
The compound exhibits typical reactivity associated with aldehydes, amines, and nitro compounds. It is sensitive to oxidation and can undergo various transformations based on functional group interactions.
4-(Benzylamino)-3-nitrobenzaldehyde has several applications:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1